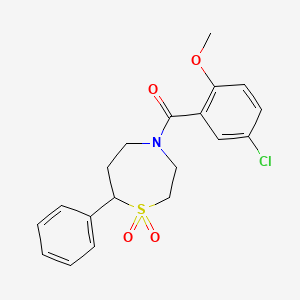

4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Description

4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that belongs to the class of thiazepanes. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzoyl group substituted with a chlorine atom and a methoxy group, as well as a phenyl group attached to the thiazepane ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4S/c1-25-17-8-7-15(20)13-16(17)19(22)21-10-9-18(26(23,24)12-11-21)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMVDOLYOUTBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 7-phenyl-1lambda6,4-thiazepane-1,1-dione under controlled conditions to yield the target compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the thiazepane ring.

Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoyl derivatives .

Scientific Research Applications

4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

4-amino-5-chloro-2-methoxybenzamide: Known for its serotonin and dopamine receptor antagonistic activities.

5-chloro-2-methoxybenzoic acid: Used as a precursor in the synthesis of various pharmaceuticals.

4-(4-chloro-2-methylphenyl)-1-(2-methoxybenzoyl)semicarbazide: Investigated for its potential biological activities

Uniqueness

4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione stands out due to its unique thiazepane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Biological Activity

4-(5-Chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H19ClN2O6S

Molecular Weight: 426.87 g/mol

IUPAC Name: Methyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate

CAS Number: 21165-77-5

The compound features a thiazepane ring and various functional groups that contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that it may exhibit inhibitory effects on various enzymes and receptors, contributing to its therapeutic potential.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, it was shown to affect the expression levels of key proteins involved in cell survival and apoptosis pathways.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary data suggest that it possesses significant antibacterial and antifungal effects, making it a candidate for further development in treating infections.

Case Studies

-

Anticancer Study

- Objective: To evaluate the anticancer effects on human breast cancer cells.

- Method: The compound was administered at varying concentrations (0.1 to 10 µM) for 48 hours.

- Results: A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent activity at lower concentrations.

-

Antimicrobial Evaluation

- Objective: To assess the efficacy against common bacterial strains.

- Method: Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.

- Results: Zones of inhibition were measured, showing significant antibacterial activity compared to control groups.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.